molecular formula C25H18ClN5O B12119089 6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline

6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12119089
M. Wt: 439.9 g/mol
InChI Key: QQYSENXRCZDAKY-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining an indoloquinoxaline core with an oxadiazole moiety. Let’s break it down:

    Indolo[2,3-b]quinoxaline: The indoloquinoxaline scaffold is a polycyclic aromatic system with potential biological activities. It’s characterized by its fused indole and quinoxaline rings.

    5-(2-Chlorophenyl)-1,3,4-oxadiazole: The oxadiazole ring contributes to the compound’s overall structure. The chlorophenyl group adds specificity and reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. Here’s one example:

    Condensation Reaction:

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. specific industrial processes for this compound may not be widely documented due to its specialized nature.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

    Reduction: Reduction of the oxadiazole or quinoxaline ring may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides or aryl halides.

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products::
  • Oxidation: Oxadiazole ring oxidation products.
  • Substitution: Various derivatives with modified phenyl groups.
  • Reduction: Reduced forms of the compound.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: As a building block for novel materials.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Potential as an anticancer or antimicrobial agent.

    Industry: In organic electronics or optoelectronic devices.

Mechanism of Action

The compound’s effects likely involve:

    Molecular Targets: Specific proteins or receptors.

    Pathways: Signaling cascades or metabolic pathways.

Properties

Molecular Formula

C25H18ClN5O

Molecular Weight

439.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-[(7,9-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C25H18ClN5O/c1-14-11-15(2)23-17(12-14)22-24(28-20-10-6-5-9-19(20)27-22)31(23)13-21-29-30-25(32-21)16-7-3-4-8-18(16)26/h3-12H,13H2,1-2H3

InChI Key

QQYSENXRCZDAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(O5)C6=CC=CC=C6Cl)C

Origin of Product

United States

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